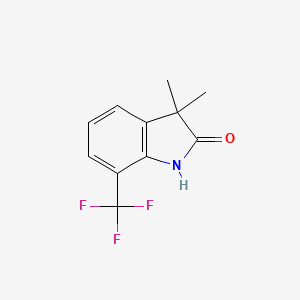
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylindolin-2-one and trifluoromethylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating its effects on various biological pathways and targets.
Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3,3-Dimethylindolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-Trifluoromethylindolin-2-one: Lacks the dimethyl groups, affecting its reactivity and applications.
Indole-2-one Derivatives: Various derivatives with different substituents at the 3rd and 7th positions, each with unique properties and applications.
Uniqueness: 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical properties and potential applications. Its combination of lipophilicity and reactivity makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
3,3-dimethyl-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H10F3NO/c1-10(2)6-4-3-5-7(11(12,13)14)8(6)15-9(10)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
IOKLREUMBLJODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



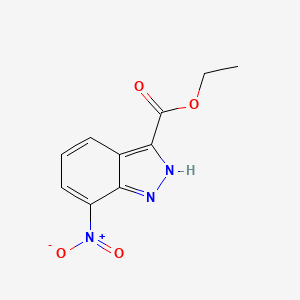
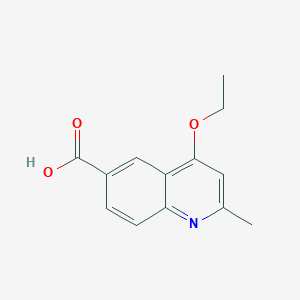
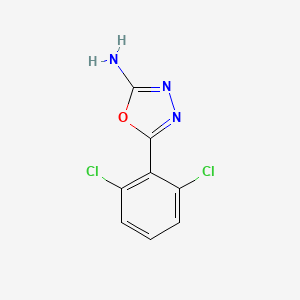


![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

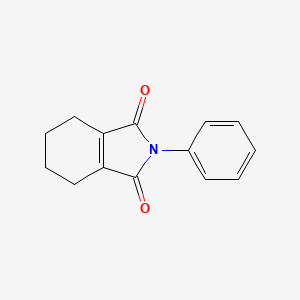
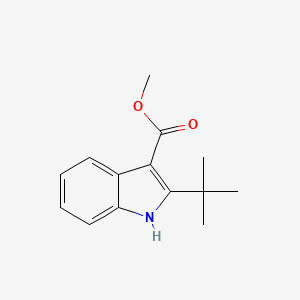

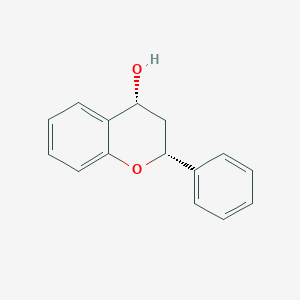
![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
